molecular formula C16H14O B14183465 3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one CAS No. 918299-16-8

3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one

Cat. No.: B14183465
CAS No.: 918299-16-8
M. Wt: 222.28 g/mol
InChI Key: ZMLDZFQWBQCXPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the hydroboration of 1-alkynyl-1-boronate esters followed by in situ transmetalation and cyclopropanation generates cyclopropyl carbinols, which can be oxidized to form cyclobutanones . Another approach involves the catalytic protio-semipinacol ring-expansion reaction of tertiary vinylic cyclopropyl alcohols .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized catalysts and reaction conditions to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.

    Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or halides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound’s cyclobutanone ring and ethenyl group allow it to participate in various chemical reactions, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanone: A simpler analog with a cyclobutanone ring but lacking the naphthalene and ethenyl groups.

    Naphthalene derivatives: Compounds with similar naphthalene structures but different functional groups.

Uniqueness

3-(1-Ethenylnaphthalen-2-yl)cyclobutan-1-one is unique due to its combination of a cyclobutanone ring and a naphthalene moiety with an ethenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

918299-16-8

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-(1-ethenylnaphthalen-2-yl)cyclobutan-1-one

InChI

InChI=1S/C16H14O/c1-2-14-15-6-4-3-5-11(15)7-8-16(14)12-9-13(17)10-12/h2-8,12H,1,9-10H2

InChI Key

ZMLDZFQWBQCXPM-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C(C=CC2=CC=CC=C21)C3CC(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.